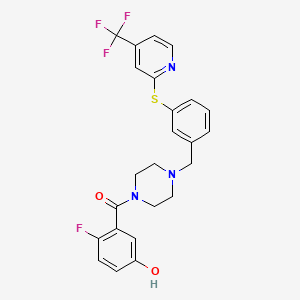
Smo-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Smo-IN-4 is a potent and orally active smoothened antagonist with significant antitumor activity. It is primarily used in scientific research for its ability to inhibit the smoothened receptor, a key component in the Hedgehog signaling pathway. This pathway is crucial for embryonic development and has been implicated in various cancers when dysregulated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Smo-IN-4 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a tetrahydropyrido[4,3-d]pyrimidine core, followed by functional group modifications to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Smo-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Aplicaciones Científicas De Investigación
Smo-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of cell signaling and development.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those involving the Hedgehog pathway.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the smoothened receptor.
Mecanismo De Acción
Smo-IN-4 exerts its effects by binding to the smoothened receptor, thereby inhibiting its activity. This inhibition disrupts the Hedgehog signaling pathway, which is essential for cell growth and differentiation. The compound specifically targets the smoothened receptor, preventing it from transmitting signals that promote tumor growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Vismodegib: Another smoothened antagonist used in cancer therapy.
Sonidegib: Similar to vismodegib, used for treating basal cell carcinoma.
Cyclopamine: A natural product that inhibits the smoothened receptor.
Uniqueness of Smo-IN-4
This compound stands out due to its high potency and oral bioavailability. It has shown significant antitumor activity in preclinical studies, making it a valuable tool for research and potential therapeutic development .
Propiedades
Fórmula molecular |
C24H27ClN6O |
|---|---|
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
1-[6-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C24H27ClN6O/c1-15-9-16(2)23(27-11-15)19-10-22(26-13-20(19)25)31-8-5-21-17(14-31)12-28-24(29-21)30-6-3-18(32)4-7-30/h9-13,18,32H,3-8,14H2,1-2H3 |
Clave InChI |
BVTMKVMHASHMOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCC4=NC(=NC=C4C3)N5CCC(CC5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)



![GeXIVA[1,2]](/img/structure/B12375486.png)



